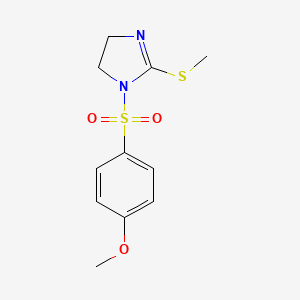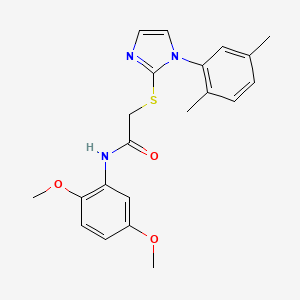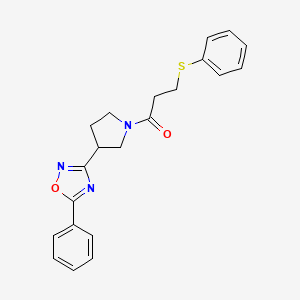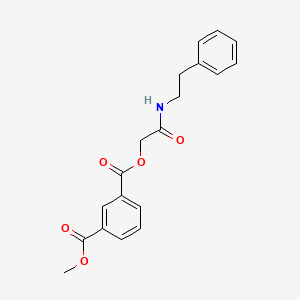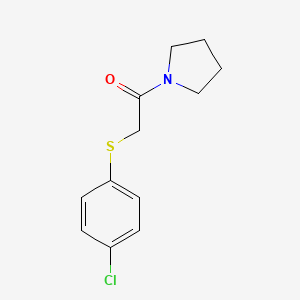
Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate, also known as EAHC, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various research studies, particularly in the area of drug discovery and development.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Techniques : Research has been conducted on novel methods of synthesizing quinoline derivatives, including Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate. For instance, the synthesis of various quinoline derivatives through different chemical reactions, such as the Vilsmeier-Haack reaction, has been explored to understand their chemical behavior and properties (Ibrahim et al., 2013).
Chemical Reactivity and Characterization : Studies have also focused on the spectroscopic characterization and reactivity of quinoline derivatives. Detailed spectral analysis and density functional theory computations help in understanding the molecular structure and reactivity sites of these compounds (Ranjith et al., 2017).
Biological and Medicinal Applications
Antimicrobial Agents : Quinoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. The antimicrobial activity of these compounds has been tested against various bacterial and fungal strains, showing significant inhibition in some cases (Ahmed et al., 2006).
Antifungal Activity : Some studies focus on the potential use of quinoline derivatives in antifungal applications, particularly against fungus chitin synthase enzyme. This is significant for developing new treatments for fungal infections (Noureldin et al., 2018).
Antioxidant Properties : The antioxidant profile of quinoline derivatives and their analogues has been researched. This involves studying their capacity as chain-breaking antioxidants and their ability to catalyze the reduction of hydrogen peroxide, which is important for understanding their potential therapeutic applications (Kumar et al., 2007).
properties
IUPAC Name |
ethyl 6-acetamido-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)11-7-15-12-5-4-9(16-8(2)17)6-10(12)13(11)18/h4-7H,3H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQWKPWQUOCYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



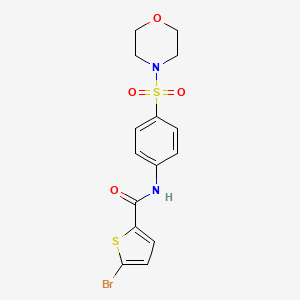
![N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide](/img/structure/B2750234.png)




![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2750243.png)
